molecular formula C17H17N4SD3 B602520 Olanzapine-d3 CAS No. 786686-79-1

Olanzapine-d3

Numéro de catalogue B602520
Numéro CAS: 786686-79-1
Poids moléculaire: 315.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .


Molecular Structure Analysis

Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .


Chemical Reactions Analysis

Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .


Physical And Chemical Properties Analysis

Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .

Applications De Recherche Scientifique

Schizophrenia Treatment

  • Field : Psychiatry
  • Application : Olanzapine possesses a broad pharmacological profile, interacting with a range of different neurotransmitter receptors. It is used in the treatment of schizophrenia .
  • Methods : Olanzapine’s affinity for muscarinic receptors is relatively greater than for dopamine receptors, on schedule-controlled behaviour olanzapine displays a profile resembling a dopamine antagonist .
  • Results : This profile suggests that olanzapine will be effective against both positive and negative symptoms of schizophrenia while producing minimal extrapyramidal side-effects .

D2 and D3 Receptor Study

  • Field : Psychiatry and Behavioral Health
  • Application : The application of the D2/D3 receptor agonist radioligand [11C]-(+)-PHNO for the study of schizophrenia and antipsychotics .
  • Methods : The study shows that current antipsychotics impact the D2 receptors as measured by an agonist (high-affinity state) and an antagonist (high- + low-affinity state) radiotracer .
  • Results : The results suggest that current antipsychotics have a significant impact on the D2 receptors .

Quantification in Blood Serum

  • Field : Biochemistry
  • Application : This procedure provides instructions for quantitating levels of olanzapine in blood serum specimens .
  • Methods : Olanzapine is metabolized to inactive metabolites; therefore, this assay measures the concentrations of olanzapine and internal standard, olanzapine-D3 .
  • Results : The results provide a method for accurately measuring the concentration of olanzapine in blood serum .

Mood Disorders Treatment

  • Field : Psychiatry
  • Application : The second-generation, so-called atypical antipsychotics (SGAs), such as olanzapine, have antimanic activity and are also effective for the maintenance treatment of bipolar disorder .
  • Methods : The methods involve the administration of olanzapine for the treatment of mood disorders .
  • Results : The results show that olanzapine exerts therapeutic action in bipolar depression .

Pharmacogenomics Study

  • Field : Pharmacogenomics
  • Application : Genetic association of Olanzapine treatment response in Han Chinese Schizophrenia patients .
  • Methods : This study applied HaloPlex technology to sequence 143 genes from 79 Han Chinese SCZ patients. The study identified 12 single nucleotide polymorphisms (SNPs) that had significant association with Olanzapine response .
  • Results : The results showed that 2 SNPs were significantly associated with the Olanzapine response in both independent cohorts and combined SCZ patient population .

Long-term Safety and Efficacy Study

  • Field : Psychiatry
  • Application : A pivotal phase 3, open-label extension study showcases the long-term safety and efficacy of Olanzapine .
  • Methods : The methods involve the administration of Olanzapine for the treatment of complex mental health conditions .
  • Results : The results show that Olanzapine exerts therapeutic action in complex mental health conditions .

Preclinical Pharmacology Study

  • Field : Pharmacology
  • Application : Olanzapine possesses a broad pharmacological profile, interacting with a range of different neurotransmitter receptors .
  • Methods : The study involves the use of olanzapine in preclinical pharmacology to understand its interaction with different neurotransmitter receptors .
  • Results : The results suggest that olanzapine will be effective against both positive and negative symptoms of schizophrenia while producing minimal extrapyramidal side-effects .

Treatment of Complex Mental Health Conditions

  • Field : Psychiatry
  • Application : A pivotal phase 3, open-label extension study showcases the long-term safety and efficacy of olanzapine .
  • Methods : The methods involve the administration of olanzapine for the treatment of complex mental health conditions .
  • Results : The results show that olanzapine exerts therapeutic action in complex mental health conditions .

Safety And Hazards

When handling Olanzapine-d3, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Orientations Futures

The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .

Propriétés

IUPAC Name

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWDHTXUZHCGIO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662160
Record name 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanzapine-d3

CAS RN

786686-79-1
Record name 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.